Product packaging for Brivanib(Cat. No.:CAS No. 649735-46-6)

Brivanib

Katalognummer: B1684546
CAS-Nummer: 649735-46-6
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: WCWUXEGQKLTGDX-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Role of Angiogenesis in Pathophysiology

Angiogenesis is essential for normal physiological processes such as embryonic development, wound healing, and the female reproductive cycle. openaccessjournals.comclevelandclinic.orgresearchgate.net However, aberrant angiogenesis is a hallmark of numerous diseases. openaccessjournals.comnumberanalytics.com Uncontrolled neovascularization contributes to the progression of conditions including solid tumors, diseases of the eye, and chronic inflammatory disorders like rheumatoid arthritis and psoriasis. researchgate.netnih.govactasdermo.org Conversely, inadequate angiogenesis can contribute to conditions such as coronary artery disease. researchgate.net The balance between pro-angiogenic and anti-angiogenic factors is crucial for maintaining healthy tissue function. researchgate.netnih.gov

Tumor growth beyond a minimal size (typically 1-2 mm in diameter) is dependent on the formation of new blood vessels to supply oxygen, nutrients, and facilitate waste removal. waocp.comfrontiersin.orgvascularcell.comannualreviews.org This process, known as tumor angiogenesis, is considered a hallmark of cancer. numberanalytics.comfrontiersin.org The "angiogenic switch" refers to an alteration in the balance of angiogenic regulators within the tumor microenvironment that initiates vascularization, leading to rapid tumor growth and enabling metastasis. annualreviews.org Tumor vascularization is also required for metastasis, and the density of microvessels within a tumor often correlates with patient prognosis. annualreviews.orgsmw.ch Angiogenesis plays a role not only in solid tumors but has also been implicated in hematological malignancies. smw.ch

Tumors promote angiogenesis by releasing a variety of pro-angiogenic factors into the surrounding microenvironment. numberanalytics.commdpi.com These factors stimulate the proliferation, migration, and survival of endothelial cells, which are the primary cells lining blood vessels. openaccessjournals.commdpi.comresearchgate.net Key pro-angiogenic factors involved in tumorigenesis include members of the Vascular Endothelial Growth Factor (VEGF) family and the Fibroblast Growth Factor (FGF) family, among others such as Platelet-Derived Growth Factor (PDGF) and angiopoietins. waocp.commdpi.comnih.govmdpi.com

The Vascular Endothelial Growth Factor (VEGF) family consists of several secreted proteins, including VEGF-A, VEGF-B, VEGF-C, VEGF-D, and Placental Growth Factor (PlGF). nih.govmdpi.com These factors exert their effects by binding to and activating specific receptor tyrosine kinases (RTKs) located on the surface of endothelial cells and other cell types. nih.govmdpi.com The main VEGF receptors are VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk1), and VEGFR-3 (Flt-4). mdpi.comnih.gov

VEGF-A is a particularly potent inducer of angiogenesis and vascular permeability. waocp.comnih.gov It primarily signals through VEGFR-1 and VEGFR-2. mdpi.comnih.gov VEGFR-2 is considered the major mediator of VEGF-driven angiogenesis, promoting endothelial cell proliferation, migration, and survival. researchgate.netnih.govmdpi.com VEGFR-1 has a high affinity for VEGF-A but its role in angiogenesis is complex, sometimes acting as a negative regulator by sequestering VEGF-A, while also contributing to pathological angiogenesis when activated by PlGF and VEGF-B. mdpi.comaacrjournals.org VEGF-C and VEGF-D primarily signal through VEGFR-3 and are mainly involved in lymphangiogenesis, the formation of new lymphatic vessels, which can also contribute to tumor metastasis. mdpi.comnih.gov

Dysregulation of the VEGF-VEGFR system is frequently observed in cancers and is associated with increased tumor progression, invasiveness, and metastasis. nih.govmdpi.com

The Fibroblast Growth Factor (FGF) family comprises a diverse group of polypeptides that play crucial roles in various biological processes, including cell growth, survival, differentiation, and angiogenesis. nih.govmdpi.comfree.fr FGFs exert their effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), which are also RTKs. nih.govfree.fr There are four main transmembrane FGFRs (FGFR1, FGFR2, FGFR3, and FGFR4) and a fifth related receptor (FGFR5) that lacks a tyrosine kinase domain. free.fr

FGFs, particularly FGF-2 (basic FGF or bFGF), are well-characterized angiogenic factors that promote endothelial cell proliferation and migration. nih.govmdpi.comfrontiersin.org FGF signaling can act synergistically with VEGF to enhance tumor angiogenesis. nih.gov Furthermore, activation of the FGF signaling pathway has been proposed as a mechanism by which tumors can develop resistance to therapies targeting the VEGF pathway. nih.govspandidos-publications.com Aberrant FGF signaling, often due to gene amplifications, mutations, or overexpression of ligands, is implicated in the pathogenesis and progression of many cancers. mdpi.comfree.fraacrjournals.org FGFRs are expressed on various cell types, including endothelial cells (primarily FGFR1 and to a lesser extent FGFR2), and their signaling can impact both tumor cells and the surrounding stromal environment. nih.gov

Given the critical role of angiogenesis in the progression of many diseases, particularly cancer, targeting this process has become a significant therapeutic strategy. nih.govfrontiersin.orgspandidos-publications.comopenaccessjournals.comnanobioletters.com Anti-angiogenic therapies aim to inhibit the formation of new blood vessels, thereby limiting the supply of oxygen and nutrients to diseased tissues, or normalizing the abnormal tumor vasculature to improve the delivery of other therapeutic agents. frontiersin.orgopenaccessjournals.comcancer.gov

Therapeutic approaches targeting angiogenesis primarily focus on inhibiting key pro-angiogenic factors and their receptors, notably the VEGF and FGF pathways. frontiersin.orgspandidos-publications.comopenaccessjournals.com This includes the development of monoclonal antibodies that sequester ligands like VEGF or target receptors, and small molecule tyrosine kinase inhibitors (TKIs) that block the enzymatic activity of receptors such as VEGFRs and FGFRs. frontiersin.orgmdpi.comspandidos-publications.comcancer.gov The rationale behind targeting both VEGF and FGF pathways stems from the understanding of their synergistic roles in angiogenesis and the potential for FGF signaling to contribute to resistance to VEGF blockade. iiarjournals.orgnih.gov

Pro-angiogenic Factors in Tumorigenesis

Role of Fibrogenesis in Disease Pathogenesis

Fibrogenesis, the process of excessive fibrous connective tissue accumulation, is a pathological response to chronic tissue injury and inflammation that can occur in various organs. mdpi.comnih.govresearchgate.net This process involves the activation and proliferation of fibroblasts and their differentiation into myofibroblasts, which are the primary producers of extracellular matrix components like collagen and fibronectin. nih.gov Uncontrolled fibrogenesis leads to scarring, distortion of tissue architecture, and ultimately organ dysfunction and failure. mdpi.comnih.goversnet.org

Mechanisms of Liver Fibrosis

Liver fibrosis is a consequence of chronic liver injury, regardless of the underlying cause, such as viral infections, alcohol abuse, non-alcoholic steatohepatitis (NASH), or cholestatic diseases. wjgnet.comnih.gov The process is characterized by the excessive deposition of ECM, disrupting the normal liver architecture and function. mdpi.comwjgnet.com A key event in liver fibrogenesis is the activation of hepatic stellate cells (HSCs). nih.govmdpi.com In a healthy liver, HSCs are quiescent, storing vitamin A. mdpi.com Upon chronic injury, they become activated, transforming into myofibroblast-like cells. nih.govmdpi.com These activated HSCs proliferate, migrate to the site of injury, and become the primary producers of excessive ECM proteins, including collagen type I. nih.govmdpi.comspandidos-publications.com Other cell types, such as portal fibroblasts and fibrocytes, can also contribute to the myofibroblast population. researchgate.net The mechanisms driving HSC activation are complex and involve various factors, including inflammatory signals, growth factors, and reactive oxygen species. mdpi.comnih.gov Hepatocyte death also contributes to the process by releasing damage-associated molecular patterns (DAMPs) that activate HSCs and Kupffer cells. frontiersin.org

Growth Factors Implicated in Fibrogenesis

Several growth factors play critical roles in promoting liver fibrogenesis by stimulating the proliferation and activation of HSCs and influencing ECM production. mdpi.com

Platelet-Derived Growth Factor (PDGF) Signaling

Platelet-derived growth factor (PDGF) is recognized as a potent mitogen for HSCs and plays a significant role in liver fibrosis. spandidos-publications.commenoufia-med-j.com PDGF exists in various isoforms (PDGF-AA, -AB, -BB, -CC, and -DD), which exert their effects by binding to PDGF receptors (PDGFRs), specifically PDGFR-alpha and PDGFR-beta, expressed on the surface of myofibroblasts. spandidos-publications.commenoufia-med-j.com During fibrogenesis, the expression of PDGFR-beta is upregulated on activated HSCs, amplifying their response to PDGF isoforms. menoufia-med-j.compnas.org PDGF-BB signaling through PDGFR-beta is considered particularly important in the initiation and progression of liver fibrosis. spandidos-publications.com Studies have shown that overexpression of PDGF in mice leads to liver fibrosis. plos.orgpnas.org PDGF-BB not only promotes HSC proliferation but also induces the synthesis of ECM components. spandidos-publications.compnas.org Activated HSCs can also perpetuate their proliferative state by secreting PDGF in an autocrine or paracrine manner. spandidos-publications.com

VEGF and FGF Signaling in Fibrosis

Vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways are also involved in liver fibrogenesis, in addition to their well-established roles in angiogenesis. plos.orgnih.gov VEGF and its receptors are expressed by activated HSCs, particularly in response to hypoxic conditions and liver injury. dergipark.org.tr VEGF is a key regulator of angiogenesis, acting primarily on endothelial cells expressing VEGFR-1 and VEGFR-2. nih.gov Pathological angiogenesis driven by VEGF can increase liver stiffness, further activating HSCs. mdpi.com Furthermore, neovessel formation can lead to the production of transforming growth factor-beta (TGF-β), another key pro-fibrotic factor. mdpi.com FGF signaling also contributes to liver fibrogenesis. Studies in mice deficient in FGF1 and FGF2 have shown a marked decrease in liver fibrosis induced by chronic carbon tetrachloride (CCl4) exposure. plos.orgnih.gov Both VEGF and FGF have been shown to induce the proliferation and migration of hepatic stellate cells. nih.gov

Therapeutic Inhibition of Fibrogenesis

Given the crucial roles of various signaling pathways and cell types in liver fibrogenesis, therapeutic strategies have focused on inhibiting these processes. researchgate.netfrontiersin.org Approaches include anti-inflammation, liver protection, inhibition of HSC activation and proliferation, reduction of ECM overproduction, and promotion of ECM degradation. frontiersin.org Targeting growth factor signaling, particularly the tyrosine kinases involved, has emerged as a potential therapeutic avenue. frontiersin.org

Brivanib, as a selective inhibitor of VEGFR and FGFR tyrosine kinases, has been investigated for its potential to inhibit liver fibrosis. plos.orgnih.govnih.gov Research findings have demonstrated that this compound can attenuate liver fibrosis in experimental animal models induced by various agents, including bile duct ligation (BDL), CCl4, and thioacetamide (B46855) (TAA). plos.orgnih.govnih.govresearchgate.net These studies showed that this compound treatment led to reduced liver fibrosis and decreased expression of markers like collagen Iα1 and α-smooth muscle actin (α-SMA) in the liver. plos.orgnih.govnih.govresearchgate.net

In vitro studies using human hepatic stellate cells (HSCs) have further elucidated this compound's mechanism of action in fibrogenesis. This compound was found to decrease the proliferation of HSCs induced by PDGF, VEGF, and FGF. plos.orgnih.govnih.gov It also reduced stellate cell viability and inhibited the PDGF-BB-induced phosphorylation of its cognate receptor. plos.orgnih.govnih.gov While this compound inhibits VEGF and FGF signaling, and affects PDGF signaling, its inhibitory effect on liver fibrosis does not appear to be primarily through the inhibition of TGF-β1-induced stellate cell activation. plos.orgnih.gov

The research findings suggest that this compound inhibits liver fibrosis through its effects on multiple signaling pathways, including those driven by PDGF, VEGF, and FGF. plos.orgnih.gov

Here is a summary of key research findings on the effects of this compound on liver fibrosis in animal models:

Animal ModelInducing AgentObserved Effect of this compound TreatmentReference
Mouse models of fibrosisBile Duct Ligation (BDL)Reduced liver fibrosis, decreased collagen Iα1 and α-SMA expression. plos.orgnih.govnih.gov
Mouse models of fibrosisCarbon Tetrachloride (CCl4)Reduced liver fibrosis, decreased collagen Iα1 and α-SMA expression. plos.orgnih.govnih.govresearchgate.net
Mouse models of fibrosisThioacetamide (TAA)Reduced liver fibrosis, decreased collagen Iα1 and α-SMA expression. plos.orgnih.govnih.govresearchgate.net
Cirrhotic rats with NASHNot specifiedImproved hepatic blood flow, inhibited ascites formation. frontiersin.org
Cirrhotic portal hypertensive ratsBile Duct Ligation (BDL)Suppressed intrahepatic angiogenesis and portal hypertension. frontiersin.orgebi.ac.uk

In vitro studies on human hepatic stellate cells (LX-2) demonstrated:

Stimulus for HSC ProliferationEffect of this compound TreatmentReference
PDGFDecreased HSC proliferation. plos.orgnih.govnih.gov
VEGFDecreased HSC proliferation. plos.orgnih.govnih.gov
FGFDecreased HSC proliferation. plos.orgnih.govnih.gov
PDGF-BBInhibited PDGF-BB-induced phosphorylation of its cognate receptor. plos.orgnih.govnih.gov
TGF-β1No inhibition of TGF-β1-induced stellate cell activation observed. plos.orgnih.gov

These detailed research findings highlight this compound's impact on key signaling pathways and cellular processes involved in liver fibrosis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19FN4O3 B1684546 Brivanib CAS No. 649735-46-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c1-10-6-13-14(23-10)4-5-15(17(13)20)27-19-18-12(3)16(26-8-11(2)25)7-24(18)22-9-21-19/h4-7,9,11,23,25H,8H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWUXEGQKLTGDX-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OC[C@@H](C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60215294
Record name Brivanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649735-46-6
Record name Brivanib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=649735-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brivanib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649735466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brivanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11958
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brivanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 649735-46-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRIVANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDU33B674I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Brivanib: a Multitargeted Tyrosine Kinase Inhibitor

Molecular Profile and Mechanism of Action

Dual Inhibition of VEGFR-2 and FGFR-1/-2 Tyrosine Kinases

Brivanib is a potent and selective inhibitor of key angiogenesis-regulating receptor tyrosine kinases. iiarjournals.orgnih.gov Its primary targets are Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptors 1 and 2 (FGFR-1 and FGFR-2). iiarjournals.orgnih.gov The active moiety of this compound, BMS-540215, demonstrates significant inhibitory activity against these kinases. aacrjournals.org It shows potent inhibition against human VEGFR-2, and also demonstrates inhibitory effects on VEGFR-1, VEGFR-3, FGFR-1, FGFR-2, and FGFR-3. aacrjournals.orgwikipedia.org The inhibitory concentrations (IC50) for these receptors highlight its dual-targeting nature. aacrjournals.orgwikipedia.org

Target KinaseIC50 (nmol/L)
VEGFR-225
VEGFR-1380
VEGFR-310
FGFR-1148
FGFR-2125
FGFR-368

This table presents the half-maximal inhibitory concentrations (IC50) of this compound's active form (BMS-540215) against various tyrosine kinases, based on preclinical data. aacrjournals.orgwikipedia.org

ATP-Competitive Inhibition Profile

The mechanism by which this compound exerts its inhibitory effects involves competition with adenosine triphosphate (ATP). researchgate.net It functions as an ATP-competitive inhibitor for the binding site within the ATP-binding domain of VEGFR-2 and other targeted kinases. researchgate.netselleckchem.comguidetopharmacology.orgresearchgate.net By occupying this site, this compound blocks the phosphorylation and subsequent activation of the receptor, thereby interrupting downstream signaling pathways. aacrjournals.orgresearchgate.net

Effects on Endothelial Cell Proliferation and Vascularity

Consistent with its inhibition of pro-angiogenic receptors, this compound has been shown to selectively inhibit the proliferation of endothelial cells stimulated by VEGF and FGF. aacrjournals.org In preclinical models, this compound treatment led to a significant decrease in mean blood microvessel density, which is indicative of angiogenesis inhibition. aacrjournals.orgaacrjournals.org Studies using Matrigel™ plug assays in mice demonstrated that this compound alaninate (B8444949) inhibits angiogenesis driven by either VEGF or basic fibroblast growth factor (bFGF) alone, as well as by a combination of both cytokines. aacrjournals.org Furthermore, this compound-induced growth inhibition in tumors is associated with a reduction in the number of CD31-positive endothelial cells. aacrjournals.org

Inhibition of Tumor Cell Proliferation and Apoptosis Induction

This compound's antitumor activity is linked to both the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). wikipedia.orgnih.gov In preclinical xenograft models, tumor growth inhibition by this compound was associated with a significant reduction in staining for the proliferation marker Ki-67. aacrjournals.org The treatment also leads to an increase in apoptosis. aacrjournals.orgwikipedia.org This is evidenced by observations of a significant increase in cleaved caspase-3 and cleaved PARP, both of which are key markers of the apoptotic process, in tumor cells following this compound treatment. researchgate.net

Modulation of Cell Cycle Regulators

The inhibitory effect of this compound on tumor cell proliferation is further explained by its ability to modulate key cell cycle regulators. wikipedia.org Research has shown that this compound-induced growth inhibition is associated with the downregulation of several proteins that promote cell cycle progression. aacrjournals.orgnih.gov Specifically, treatment with this compound has been shown to cause a significant decrease in the levels of cyclin D1, cyclin B1, cyclin-dependent kinase 2 (Cdk-2), Cdk-4, and phospho-c-Myc. wikipedia.orgresearchgate.net This reduction in positive cell cycle regulators may lead to cell cycle arrest, contributing to the observed inhibition of tumor growth. wikipedia.org

Preclinical Investigations of this compound's Antitumor Efficacy

The antitumor efficacy of this compound has been demonstrated in a range of preclinical models. aacrjournals.org In multiple human tumor xenograft models, this compound induced significant tumor growth inhibition. iiarjournals.orgnih.gov For instance, in studies using patient-derived hepatocellular carcinoma (HCC) xenografts, this compound significantly suppressed tumor growth in five out of six tested lines. aacrjournals.orgnih.gov The sensitivity of these xenograft lines to this compound-induced growth inhibition was positively correlated with the expression levels of FGFR-1 and FGFR-2. aacrjournals.orgnih.gov

In the RIP-Tag2 mouse model of pancreatic neuroendocrine tumors (PNET), this compound produced enduring tumor stasis and blockade of angiogenesis. epfl.ch Its efficacy was observed both as a first-line therapy and as a second-line treatment following the failure of selective VEGF inhibitors. epfl.ch Dynamic contrast-enhanced magnetic resonance imaging in preclinical models showed that this compound alaninate caused a marked decrease in tumor microcirculation. aacrjournals.org The antitumor effects in these models were consistently associated with the molecular mechanisms of action, including inactivation of VEGFR-2, reduced microvessel density, inhibition of cell proliferation, and increased apoptosis. aacrjournals.orgwikipedia.org

Preclinical ModelKey FindingsReference
Human Tumor Xenografts (various)Demonstrated broad antitumor activity and dose-dependent efficacy. aacrjournals.org
Patient-Derived HCC XenograftsSignificantly suppressed tumor growth in 5 of 6 lines; efficacy correlated with FGFR-1/2 expression. aacrjournals.orgnih.gov
RIP-Tag2 Mouse Model (PNET)Produced enduring tumor stasis and angiogenic blockade as both first- and second-line therapy. epfl.ch
Cervical Carcinoma Mouse Model (HPV16/E2)Inhibited tumor growth and delayed progression of cervical intraepithelial neoplasia. nih.gov

In Vitro Studies on Cancer Cell Lines

Laboratory studies using cell cultures have been instrumental in defining the specific molecular targets and cellular effects of this compound.

This compound's active form, BMS-540215, has been shown to selectively inhibit the proliferation of endothelial cells, which are critical for the formation of new blood vessels (angiogenesis). wikipedia.org The compound acts as an ATP-competitive inhibitor of human VEGFR-2. wikipedia.org In studies using human umbilical vein endothelial cells (HUVECs), this compound demonstrated potent inhibition of cell proliferation when stimulated by key angiogenic factors. selleckchem.com

Specifically, it inhibited VEGF-stimulated endothelial cell proliferation with a half-maximal inhibitory concentration (IC50) of 40 nmol/L. wikipedia.org The compound also inhibited FGF-stimulated proliferation, albeit with a lower potency, showing an IC50 value of 276 nmol/L. wikipedia.org These findings highlight this compound's anti-angiogenic potential by directly targeting the growth of endothelial cells that form the structure of tumor-associated blood vessels.

Table 1: this compound (BMS-540215) IC50 Values in Stimulated Endothelial Cells

Cell Type Stimulant IC50 Value
HUVEC VEGF 40 nmol/L
HUVEC FGF 276 nmol/L

While this compound's primary mechanism is considered anti-angiogenic, studies have also investigated its direct effects on cancer cells, particularly those that overexpress FGF receptors (FGFR). Research has shown that this compound can directly inhibit the proliferation of cultured human cancer cells that have an abundance of FGF receptors. nih.gov

In a study on human hepatocellular carcinoma (HCC) models, the sensitivity of HCC xenograft lines to this compound-induced growth inhibition was positively correlated with the expression levels of FGFR-1 and FGFR-2. aacrjournals.orgnih.govresearchgate.net In cell lines such as SK-HEP1, which were stimulated with basic FGF, this compound significantly inhibited FGFR-1 phosphorylation. aacrjournals.orgnih.gov However, this direct antiproliferative effect is not universal; one study noted that this compound had no direct antiproliferative effects on several other carcinoma cell lines (lung, colon, breast, and prostate) in culture. aacrjournals.org This suggests that the direct antitumor activity of this compound is likely dependent on the specific cancer type and its reliance on the FGF signaling pathway.

In Vivo Xenograft Models of Tumor Growth Inhibition

Studies in animal models, primarily using human tumor xenografts in mice, have provided further evidence of this compound's antitumor activity.

This compound has demonstrated significant antitumor activity in multiple patient-derived HCC xenograft models. researchgate.net In one comprehensive study, this compound treatment significantly suppressed tumor growth in five out of six different subcutaneous patient-derived HCC xenograft lines. aacrjournals.orgnih.gov The growth inhibition induced by this compound was associated with several key biological effects, including a decrease in phosphorylated VEGFR-2, an increase in cancer cell apoptosis (programmed cell death), and a reduction in the density of microvessels within the tumors. aacrjournals.orgnih.gov The efficacy was correlated with the levels of FGFR-1 and FGFR-2 expression in the tumor models. nih.govresearchgate.net

Table 2: this compound Efficacy in Patient-Derived HCC Xenograft Lines

Xenograft Line T/C Ratio*
06-0606 0.13
26-1004 0.34
2-1318 0.38
2006 0.38
5-1318 0.40
30-1004 0.60

\T/C ratio represents the relative tumor volume in the treated group compared to the control group after 12 days of treatment; a lower ratio indicates greater tumor growth inhibition.* aacrjournals.org

The efficacy of this compound has also been evaluated in transgenic mouse models of pancreatic neuroendocrine tumors (PNET), specifically the RIP1-Tag2 (RT2) model. nih.gov In these models, first-line treatment with this compound resulted in more enduring tumor stasis and inhibition of vascularization compared to therapies that targeted only the VEGF pathway. nih.gov

Furthermore, this compound demonstrated efficacy as a second-line agent. In tumors that developed resistance to a VEGF-specific inhibitor (DC101), switching to this compound as a sole second-line therapy was comparably effective to a combination therapy of the VEGF inhibitor with an FGF-trap, which blocks FGF ligands. nih.gov These results indicate that this compound's dual inhibition of both VEGF and FGF pathways is effective in PNET models, including those that have developed resistance to single-pathway anti-angiogenic agents. nih.gov

Across various preclinical xenograft models, the primary effect of this compound is consistently reported as tumor stasis (the inhibition of tumor growth) rather than significant tumor regression (the shrinking of tumors). nih.goviiarjournals.org In several tumor xenograft models, orally administered this compound led to significant tumor growth inhibition. iiarjournals.org However, major tumor regression was not observed, and upon cessation of the treatment, the tumor xenografts typically resumed their growth. iiarjournals.org This observation suggests that this compound's anti-angiogenic mechanism is effective at halting the progression of tumors by cutting off their nutrient supply, but it may not be sufficient to cause widespread tumor cell death and shrinkage on its own. wikipedia.orgiiarjournals.org

Preclinical Investigations of this compound's Anti-fibrotic Efficacy

This compound, a selective inhibitor of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) tyrosine kinases, has been evaluated for its potential therapeutic role in mitigating liver fibrosis. nih.govnih.gov Preclinical studies have explored its efficacy through both in vitro and in vivo models, demonstrating its ability to interfere with key pathways in the progression of hepatic fibrosis. plos.orgresearchgate.net

In Vitro Studies on Hepatic Stellate Cell Activation

The activation of hepatic stellate cells (HSCs) is a critical event in the development of liver fibrosis. plos.org In vitro experiments utilizing the LX-2 human hepatic stellate cell line were conducted to determine the direct effects of this compound on stellate cell proliferation and activation. nih.govnih.gov

Research has shown that this compound effectively decreases the proliferation of human hepatic stellate cells that is induced by several key growth factors. nih.govplos.org Specifically, the compound was found to inhibit HSC proliferation stimulated by platelet-derived growth factor (PDGF), vascular endothelial growth factor (VEGF), and fibroblast growth factor (FGF). nih.govresearchgate.net This suggests that this compound can interrupt the signaling pathways that promote the expansion of the cell population responsible for excessive collagen production in a fibrotic liver. nih.govplos.org

Table 1: Effect of this compound on Growth Factor-Induced Proliferation of LX-2 Hepatic Stellate Cells

Growth FactorObserved Effect of this compoundSignificance
Platelet-Derived Growth Factor (PDGF)Decreased cell proliferationInhibits a key mitogen for hepatic stellate cells. nih.gov
Vascular Endothelial Growth Factor (VEGF)Decreased cell proliferationBlocks pro-angiogenic and pro-fibrotic signaling. nih.gov
Fibroblast Growth Factor (FGF)Decreased cell proliferationInterrupts a critical pathway in liver fibrosis progression. nih.gov

Beyond inhibiting proliferation, this compound was also shown to interfere with specific molecular activation steps. nih.gov Studies demonstrated that this compound abrogated the phosphorylation of the PDGFβ receptor, which was induced by its ligand, PDGF-BB. nih.govnih.gov This inhibition of receptor phosphorylation was observed even at low concentrations of the compound. nih.gov By preventing the phosphorylation of this key receptor, this compound effectively blocks the downstream signaling cascade that leads to stellate cell activation and proliferation. nih.govresearchgate.net

In Vivo Liver Fibrosis Models

To complement the in vitro findings, the anti-fibrotic effects of this compound were assessed in established mouse models of liver fibrosis. nih.gov These studies confirmed that the mechanisms observed in cell cultures translate to a reduction of fibrosis in a live organism. plos.org In these models, treatment with this compound resulted in reduced liver fibrosis, which was evidenced by decreased expression of collagen Iα1 and α-smooth muscle actin (α-SMA), key markers of fibrosis. nih.govnih.govresearchgate.net

The efficacy of this compound was also tested in a model where liver fibrosis is induced by chronic administration of carbon tetrachloride (CCl4), a well-known hepatotoxin. nih.govnih.gov In mice subjected to CCl4-induced fibrosis, this compound treatment resulted in a dose-dependent reduction in liver fibrosis. nih.govresearchgate.net This was demonstrated by histological analysis and a decrease in the hepatic expression of both collagen Iα1 and α-SMA. nih.govresearchgate.net These findings indicate that this compound is effective in a toxin-induced model of liver fibrosis, further supporting its potential as an anti-fibrotic agent. plos.org

Table 2: Summary of this compound's Efficacy in In Vivo Fibrosis Models

Fibrosis ModelKey FindingsMarkers of Improvement
Bile Duct Ligation (BDL)Attenuated liver fibrosis and stellate cell activation. nih.govReduced bridging fibrosis, decreased α-SMA expression. nih.govplos.org
Carbon Tetrachloride (CCl4)Dose-dependent reduction in liver fibrosis. nih.govresearchgate.netDecreased collagen Iα1 and α-SMA expression. nih.gov
Thioacetamide-induced Fibrosis Models

This compound, a selective dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) tyrosine kinases, has been investigated for its anti-fibrotic effects in preclinical models of liver fibrosis induced by thioacetamide (B46855) (TAA) nih.govnih.govresearchgate.net. Thioacetamide is a well-established hepatotoxin used to induce chronic liver injury and fibrosis in animal models, which mimics the progression of fibrotic liver disease in humans nih.govnih.gov.

In a notable study, the efficacy of this compound was evaluated in a mouse model where liver fibrosis was induced by the administration of TAA over a period of four weeks nih.gov. The research demonstrated that mice treated with this compound exhibited a significant reduction in liver fibrosis compared to the placebo group nih.govnih.gov. This attenuation of fibrosis was observed through histological analysis using Sirius red and Masson's trichrome staining, which are methods to visualize collagen deposition in tissue nih.govplos.orgresearchgate.net.

The anti-fibrotic effects of this compound in the TAA model were further substantiated by a dose-dependent decrease in key markers of fibrosis. Specifically, there was a substantial reduction in the hepatic messenger RNA (mRNA) levels of collagen Iα1 and a decreased expression of α-smooth muscle actin (α-SMA), a marker of activated hepatic stellate cells (HSCs), which are the primary collagen-producing cells in the liver nih.govresearchgate.netresearchgate.net.

The mechanism underlying this compound's therapeutic effect in this model is linked to its inhibition of multiple signaling pathways. While it is a potent inhibitor of VEGFR and FGFR, research also indicates that this compound can abrogate platelet-derived growth factor (PDGF)-mediated phosphorylation of its receptor nih.govplos.org. PDGF is a known mitogen for HSCs, and its inhibition contributes to the reduction of HSC proliferation and activation nih.govnih.gov.

The key findings from the research on this compound in thioacetamide-induced fibrosis models are summarized in the tables below.

Histological AssessmentPlaceboThis compound (25 mg/kg)This compound (50 mg/kg)
Sirius Red StainingExtensive FibrosisReduced FibrosisSignificantly Reduced Fibrosis
Masson's Trichrome StainingExtensive FibrosisReduced FibrosisSignificantly Reduced Fibrosis
Bridging Fibrosis BandsPresentSignificantly DecreasedSignificantly Decreased
Molecular MarkersPlaceboThis compound (25 mg/kg)This compound (50 mg/kg)
Collagen Iα1 mRNA ExpressionHighSubstantially ReducedSubstantially Reduced
α-Smooth Muscle Actin (α-SMA) ExpressionHighSubstantially ReducedSubstantially Reduced

Clinical Development and Therapeutic Applications in Oncology

Phase I Clinical Trials

Phase I studies of brivanib alaninate (B8444949) were conducted to evaluate its safety, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary antitumor activity in patients with advanced or metastatic solid tumors. nih.govresearchgate.netnih.gov

Evaluation of Antitumor Activity

In preclinical models, this compound alaninate and its active form, this compound, demonstrated potent antitumor activity across a range of human tumor xenografts, including liver and colon cancer models. researchgate.netnih.govpsu.edu This activity was observed with oral once-daily dosing, leading to tumor stasis rather than significant regression. iiarjournals.orgaacrjournals.orgspandidos-publications.com Upon termination of dosing, tumor growth resumed in these models. iiarjournals.orgaacrjournals.org

In a Phase I study involving patients with advanced or metastatic solid tumors, preliminary evidence of antitumor activity was observed. nih.govresearchgate.net Partial responses were confirmed in some patients receiving this compound at doses of 600 mg or higher. nih.govresearchgate.net A Phase I study in Japanese patients with advanced solid tumors, including HCC, also showed evidence of antitumor activity, with a notable percentage of patients achieving stable disease. psu.edu

Assessment of Antiangiogenic and Antitumor Activity

This compound has demonstrated strong antiangiogenic effects. aacrjournals.orgpsu.edu Preclinical studies showed that this compound inhibits VEGF- and basic fibroblast growth factor-stimulated human umbilical vascular endothelial cell growth in vitro. aacrjournals.org In tumor xenograft models, this compound treatment led to significant tumor growth inhibition associated with inhibition of angiogenesis, reduced microvessel density, and inhibition of cell proliferation. wikipedia.orgspandidos-publications.com

Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) in Phase I studies showed statistically significant decreases in parameters reflecting tumor vascularity and permeability after multiple doses of this compound. nih.govresearchgate.net This provided clinical evidence of the antiangiogenic effects of this compound. nih.govresearchgate.net

Pharmacokinetic and Pharmacodynamic Endpoints

Phase I studies aimed to characterize the pharmacokinetic profile of this compound alaninate and its active metabolite, this compound. nih.govresearchgate.netnih.gov Systemic exposure of this compound increased linearly with doses up to 1000 mg/day. nih.govresearchgate.net this compound has a half-life of approximately 12 hours. aacrjournals.orgaacrjournals.org Studies indicated no reported differences in pharmacokinetics between Asian and non-Asian patients or between patients with mild hepatic impairment and those without hepatic impairment. aacrjournals.org

Phase II Clinical Trials

Hepatocellular Carcinoma (HCC)

Given the role of VEGF and FGF signaling in HCC pathogenesis and promising preclinical and Phase I data, this compound was investigated in Phase II studies for the treatment of advanced HCC. aacrjournals.orgpsu.eduaacrjournals.org

First-line Therapy Investigations

In this Phase II study (Cohort A), 55 patients were evaluable for response. aacrjournals.orgascopubs.orgnih.gov Using modified World Health Organization (mWHO) criteria, the 6-month progression-free survival rate was 18.2% (95% CI: 9.1%–30.9%). aacrjournals.orgnih.gov The median progression-free survival was 2.7 months (95% CI: 1.4–3.0). aacrjournals.orgnih.gov One patient achieved a complete response, and three achieved a partial response according to mWHO criteria. aacrjournals.orgnih.gov Twenty-two patients had stable disease. aacrjournals.orgnih.gov The disease control rate (complete response, partial response, or stable disease ≥ 42 days) was also assessed. aacrjournals.orgnih.gov

Using modified RECIST (mRECIST) criteria for HCC, which are considered more appropriate for assessing response in this tumor type, the 6-month progression-free survival rate was 35.6% (95% CI: 21.0–49.4), and median progression-free survival was 4.7 months (95% CI: 2.8–5.7). aacrjournals.org Median time to progression was 5.4 months. aacrjournals.org Assessment by mRECIST criteria showed improved responses compared to mWHO criteria in a subset of patients. aacrjournals.org

Endometrial Cancer

This compound has been investigated as a potential treatment for endometrial carcinoma. hematologyandoncology.netresearchgate.net

Efficacy in Recurrent or Persistent Endometrial Carcinoma

A phase II trial conducted by the NRG Oncology/Gynecologic Oncology Group evaluated single-agent this compound in patients with recurrent or persistent endometrial cancer who had received one to two prior cytotoxic regimens. researchgate.netnih.govcapes.gov.br Forty-three eligible and evaluable patients were enrolled. researchgate.netnih.gov The study's primary endpoints included progression-free survival (PFS) at six months and objective tumor response. nih.govcapes.gov.br

The trial reported an objective tumor response rate of 18.6%, with one complete response and seven partial responses. nih.govcapes.gov.br The rate of PFS at six months was 30.2%. nih.govcapes.gov.br Median PFS was 3.3 months, and median OS was 10.7 months. nih.govcapes.gov.br While only a small number of patients had FGFR2 mutations, limiting analysis of its predictive role, the study concluded that this compound warranted further investigation in this patient population based on the six-month PFS rate. researchgate.netnih.govcapes.gov.br Rates of 6-month PFS were higher for endometrioid carcinoma (31.5%) or mixed epithelial subtypes (50%) compared with serous carcinoma (10%). researchgate.net

Table 1: Phase II Trial of this compound in Recurrent or Persistent Endometrial Cancer nih.govcapes.gov.br

EndpointResult90% Confidence Interval
Objective Response Rate18.6%9.6% – 31.7%
Patients with Response8
Complete Response1
Partial Responses7
PFS at Six Months30.2%18.9% – 43.9%
Median PFS3.3 months2.0 – 3.9 months
Median OS10.7 months9.2 – 18.1 months

Colorectal Carcinoma

This compound has also been investigated in the treatment of colorectal carcinoma. medpath.comonclive.com

Combination with Cetuximab

A randomized phase III trial (NCIC Clinical Trials Group and AGITG CO.20 trial) investigated the combination of this compound alaninate with cetuximab versus cetuximab alone in patients with KRAS wild-type chemorefractory metastatic colorectal cancer. onclive.comcancernetwork.comascopubs.orgnih.govasco.orggicancer.org.auasco.orgresearchgate.net The study enrolled 750 patients. onclive.comcancernetwork.comnih.gov

Table 2: Phase III CO.20 Trial Results (Cetuximab ± this compound in Colorectal Cancer) ascopubs.orgnih.gov

EndpointCetuximab + this compound (Arm A)Cetuximab + Placebo (Arm B)Hazard Ratio (95% CI)P-value
Overall Survival8.8 months (Median)8.1 months (Median)0.88 (0.74 to 1.03)0.12
Progression-Free Survival5.0 months (Median)3.4 months (Median)0.72 (0.62 to 0.84)< 0.001
Partial Response Rate13.6%7.2%0.004

Other Solid Tumors

This compound has been evaluated in phase II trials for other advanced solid tumors. researchgate.netasco.orgascopubs.orgnih.gov A phase II randomized discontinuation trial assessed this compound in seven tumor types: soft-tissue sarcomas (STS), ovarian cancer, breast cancer, pancreatic cancer, non-small-cell lung cancer (NSCLC), gastric/esophageal cancer, and transitional cell carcinoma (TCC). nih.gov

In this trial, 595 patients were treated in an open-label lead-in period. nih.gov Patients with stable disease at week 12 were randomized to either this compound or placebo. nih.gov While closure decisions were made for several cohorts due to insufficient activity, the STS and ovarian cancer cohorts met criteria for expansion. nih.gov In randomized patients with STS, median PFS was 2.8 months for this compound compared to 1.4 months for placebo. nih.gov For randomized patients with ovarian cancer, median PFS was 4.0 months for this compound versus 2.0 months for placebo. nih.gov

This compound has also been investigated in a phase II trial for persistent or recurrent cervical cancer, showing a 6-month PFS of 25% in 28 evaluable patients. escholarship.orgescholarship.org

Phase III Clinical Trials

This compound has been evaluated in several phase III clinical trials, primarily in hepatocellular carcinoma and colorectal cancer. wikipedia.orglcgdbzz.comopentargets.orgaacrjournals.orgfiercepharma.comhra.nhs.ukclinicaltrialsregister.eu

This compound is no longer in active development. wikipedia.org

BRISK-FL Study in First-line HCC

The BRISK-FL study was a multinational, randomized, double-blind, phase III trial designed to evaluate this compound as a first-line treatment for patients with unresectable, advanced hepatocellular carcinoma (HCC) who had not received prior systemic therapy. core.ac.uknih.govascopubs.orgascopubs.org

The study did not meet its primary endpoint of OS noninferiority for this compound compared to sorafenib (B1663141) in the per-protocol population. core.ac.uknih.govascopubs.orgascopubs.org The median OS was similar between the two arms, reported as 9.9 months for sorafenib and 9.5 months for this compound. core.ac.uknih.govascopubs.orgaidsmap.com Secondary endpoints, including time to progression (TTP), objective response rate (ORR), and disease control rate (DCR) based on modified Response Evaluation Criteria in Solid Tumors (mRECIST), were also similar between the this compound and sorafenib arms. core.ac.uknih.govascopubs.org For instance, the median TTP was 4.2 months in the this compound arm and 4.1 months in the sorafenib arm, which was not a significant difference. aidsmap.com The objective response rate was 12% for this compound and 8% for sorafenib, a difference that was not statistically significant. aidsmap.com

Key efficacy findings from the BRISK-FL study are summarized in the table below:

EndpointThis compound (n=577)Sorafenib (n=578)Hazard Ratio (HR)95.8% CIP-value
Overall Survival (OS) (months)9.59.91.060.93-1.22N/A
Time to Progression (TTP) (months)4.24.1N/AN/AN/A
Objective Response Rate (ORR)12%8%N/AN/AN/A
Disease Control Rate (DCR)SimilarSimilarN/AN/AN/A

Note: N/A indicates data not consistently reported with HR/CI/P-value in the provided snippets for that specific comparison.

BRISK-PS Study in Second-line HCC

The BRISK-PS study was a phase III, multicenter, double-blind, randomized, placebo-controlled trial that assessed this compound in patients with advanced HCC who had previously been treated with sorafenib and had either progressed on or after treatment or were intolerant to it. ascopubs.orgnih.govmdpi.comtargetedonc.com

The study did not demonstrate a statistically significant improvement in the primary endpoint of OS with this compound compared to placebo. ascopubs.orgnih.govmdpi.comtargetedonc.comaacrjournals.org The median OS was 9.4 months for this compound and 8.2 months for placebo. ascopubs.orgnih.govmdpi.com The hazard ratio for OS was 0.89 (95.8% CI, 0.69 to 1.15; P = 0.3307). ascopubs.orgnih.govmdpi.com

However, exploratory analyses of secondary endpoints showed some benefit with this compound. Median time to progression (TTP) was longer in the this compound group (4.2 months) compared to the placebo group (2.7 months), with a hazard ratio of 0.56 (95% CI, 0.42 to 0.76; P < 0.001). ascopubs.orgnih.govmdpi.comtargetedonc.com The objective response rate (ORR) based on mRECIST was also higher with this compound (10%) than with placebo (2%). ascopubs.orgnih.govtargetedonc.com

Key efficacy findings from the BRISK-PS study are summarized in the table below:

EndpointThis compound (n=264 approx.)Placebo (n=131 approx.)Hazard Ratio (HR)95.8% CIP-value
Overall Survival (OS) (months)9.48.20.890.69-1.150.3307
Time to Progression (TTP) (months)4.22.70.560.42-0.76< 0.001
Objective Response Rate (ORR)10%2%N/AN/AN/A

Note: Patient numbers are approximate based on the 2:1 randomization of 395 patients. N/A indicates data not consistently reported with HR/CI/P-value in the provided snippets for that specific comparison.

Colorectal Carcinoma Studies

This compound has also been investigated in clinical trials for colorectal carcinoma. A randomized phase III trial (NCIC-CTG CO.20) evaluated the addition of this compound alaninate to cetuximab compared to cetuximab plus placebo in patients with metastatic, chemotherapy-refractory, wild-type K-RAS colorectal carcinoma. onclive.comnih.govresearchgate.netnih.govascopubs.orgnih.govresearchgate.net

The trial did not meet its primary endpoint of significantly improving OS. onclive.comnih.govresearchgate.netnih.govascopubs.org The median OS was 8.8 months in the cetuximab plus this compound arm and 8.1 months in the cetuximab plus placebo arm (hazard ratio [HR], 0.88; 95% CI, 0.74 to 1.03; P = 0.12). nih.govascopubs.org

However, the study showed improvements in some secondary endpoints with the addition of this compound. Median progression-free survival (PFS) was 5.0 months in the combination arm compared to 3.4 months in the placebo arm (HR, 0.72; 95% CI, 0.62 to 0.84; P < 0.001). nih.govascopubs.org The objective response rate (ORR) was also higher in the this compound combination arm (13.6%) compared to the placebo arm (7.2%) (P = 0.004). nih.govascopubs.org

Key efficacy findings from the colorectal carcinoma study are summarized in the table below:

EndpointCetuximab + this compound (n=376)Cetuximab + Placebo (n=374)Hazard Ratio (HR)95% CIP-value
Overall Survival (OS) (months)8.88.10.880.74-1.030.12
Progression-Free Survival (PFS) (months)5.03.40.720.62-0.84< 0.001
Objective Response Rate (ORR)13.6%7.2%N/AN/A0.004

Note: N/A indicates data not consistently reported with HR/CI/P-value in the provided snippets for that specific comparison.

Mechanisms of Resistance to Brivanib and Anti Angiogenic Therapies

Upregulation of Alternative Pro-angiogenic Pathways

One of the primary mechanisms of resistance to anti-VEGF therapies, which Brivanib also targets, is the upregulation of alternative pro-angiogenic signaling pathways. iiarjournals.orgiiarjournals.orgnih.govaacrjournals.org This can lead to revascularization of the tumor in a VEGF-independent manner. iiarjournals.orgiiarjournals.org The FGF family of growth factors plays a prominent role in this evasive resistance. iiarjournals.orgnih.goviiarjournals.orgnih.gov

Role of Basic Fibroblast Growth Factor (bFGF)

Basic fibroblast growth factor (bFGF), also known as FGF-2, is a key member of the FGF family implicated in resistance to anti-VEGF agents. iiarjournals.orgiiarjournals.orgaacrjournals.org Studies have shown that upregulation of bFGF can re-stimulate tumor angiogenesis and contribute to resistance to VEGF-blocking agents. iiarjournals.orgiiarjournals.org In experimental systems, adding a bFGF inhibitor like this compound to tumors exhibiting resistance to other anti-VEGF agents has been shown to potentially re-initiate angiogenesis and tumor progression. iiarjournals.org Hypoxia, a common feature of the tumor microenvironment, can trigger the upregulation of pro-angiogenic factors like the FGF family, further contributing to resistance. iiarjournals.orgiiarjournals.org Under hypoxic conditions, bFGF can activate downstream signaling pathways such as the MEK1/ERK pathways, which are involved in resistance. iiarjournals.org

Other FGF Family Members

The FGF family consists of 23 structurally related proteins that influence various biological processes, including tumor growth and angiogenesis. iiarjournals.orgiiarjournals.org Beyond bFGF (FGF-2), other members of the FGF family can also contribute to resistance to anti-angiogenic therapies. iiarjournals.orgiiarjournals.orgnih.gov FGF-2 can bind to multiple FGF receptors, including FGF-R1, FGF-R2, and FGF-R3. iiarjournals.org Other FGFs, such as FGF5, FGF6, and FGF7, interact with different FGF receptors, including FGF-R3, FGF-R4, and FGF-R2, respectively. iiarjournals.org Upregulation of these and other FGF family members can activate alternative signaling circuits that circumvent the blockade of the VEGF pathway. iiarjournals.orgiiarjournals.orgnih.gov Preclinical trials in mouse models of pancreatic neuroendocrine tumors (PNET) have revealed that resistance to anti-VEGF therapy is associated with the upregulation of FGF ligands. nih.govaacrjournals.org

Activation of Complementary Signaling Circuits

Resistance to anti-angiogenic therapies can also involve the activation of complementary signaling circuits beyond the primary targeted pathways. aacrjournals.orguni.lumdpi.com This can occur through a cascade mechanism where the upregulation of one signaling pathway, such as FGF signaling, induces other circuits that subsequently become independent of the initial trigger. nih.gov While this compound targets both VEGFR and FGFR signaling, once adaptive pro-angiogenic pathways are induced, it may not be able to suppress all of them, implying the involvement of other pro-angiogenic signals not directly targeted by this compound. nih.gov Counteracting these alternative pro-angiogenic signaling circuits through multi-targeting approaches may improve the efficacy of anti-angiogenic therapies. iiarjournals.orgiiarjournals.org

Overexpression of Matrix Metalloproteinase 9 (MMP-9)

Overexpression of matrix metalloproteinase 9 (MMP-9) has been identified as another mechanism contributing to resistance to anti-angiogenic drugs. iiarjournals.orgiiarjournals.orgresearchgate.net MMP-9 is an enzyme involved in the degradation of the extracellular matrix, which can facilitate tumor invasion and metastasis. nih.gov Its overexpression can promote angiogenesis and contribute to chemoresistance. nih.gov Studies have shown a link between increased MMP-9 expression and resistance in various cancer types. nih.govfrontiersin.org

Increased Levels of Stromal Cell-Derived Factor SDF-1α

Increased levels of stromal cell-derived factor SDF-1α (also known as CXCL12) are also associated with resistance to anti-angiogenic therapies. iiarjournals.orgiiarjournals.org SDF-1α is a chemokine that plays a role in the recruitment of various cell types, including bone marrow-derived cells, to the tumor microenvironment. epfl.chnih.gov Its upregulation can contribute to tumor progression and resistance by promoting angiogenesis and providing a supportive niche for tumor cells. nih.gov

Hypoxia-Inducible Factor (HIF)-1α-induced Recruitment of Bone Marrow-Derived CD45+ Myeloid Cells

Hypoxia-inducible factor (HIF)-1α is a key regulator of the cellular response to low oxygen conditions and has been implicated in resistance to anti-angiogenic therapies. iiarjournals.orgiiarjournals.orgepfl.ch Hypoxia can induce HIF-1α, which in turn promotes the recruitment of bone marrow-derived CD45+ myeloid cells to the tumor site. iiarjournals.orgiiarjournals.orgepfl.chnih.gov These recruited cells can include various subpopulations, such as Tie2+, VEGFR1+, and CD11b+ cells, as well as tumor-associated macrophages. epfl.chnih.gov These bone marrow-derived cells can contribute to resistance by promoting neovascularization and providing pro-angiogenic support to the tumor. epfl.chnih.gov HIF-1α-induced SDF-1α is involved in the recruitment of these cells. nih.gov The MMP-9 activity of these recruited CD45+ cells can also enhance VEGF bioavailability, further stimulating angiogenesis. nih.gov

Combination Therapy Strategies and Rationale

Rationale for Dual Angiogenesis Inhibition

The primary rationale for the dual inhibition of both VEGF and FGF signaling pathways stems from the understanding of tumor angiogenesis and the mechanisms of resistance to anti-VEGF monotherapy.

Counteracting Resistance to VEGF Blockade

Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis and is primarily driven by the VEGF signaling pathway. Consequently, agents that block VEGF have become a cornerstone of cancer therapy. However, the efficacy of VEGF blockade can be limited by both intrinsic and acquired resistance.

One of the key mechanisms of resistance to anti-VEGF therapy is the activation of alternative pro-angiogenic signaling pathways. The FGF signaling pathway has been identified as a significant contributor to this resistance. When the VEGF pathway is inhibited, tumors can upregulate FGF and its receptors to promote neovascularization and continue their growth. This "angiogenic switch" allows tumors to escape the effects of VEGF-targeted therapies.

Brivanib was developed to simultaneously target both VEGFR and FGFR. The dual inhibition of these pathways is intended to provide a more comprehensive and durable blockade of tumor angiogenesis. By inhibiting both the primary (VEGF) and a key escape (FGF) pathway, this compound aims to prevent or delay the onset of resistance to anti-angiogenic therapy. Preclinical studies have shown that dual inhibition of VEGFR and FGFR can lead to a more sustained anti-angiogenic effect and tumor growth inhibition compared to targeting either pathway alone.

This compound in Conjunction with Standard Chemotherapy

The combination of anti-angiogenic agents like this compound with standard cytotoxic chemotherapy is a strategy aimed at targeting both the tumor vasculature and the cancer cells directly. While extensive clinical trial data on the combination of this compound with specific chemotherapy regimens such as FOLFOX (folinic acid, fluorouracil, and oxaliplatin) is not widely available in the public domain, the general rationale for such combinations is well-established. Anti-angiogenic agents are thought to "normalize" the tumor vasculature, which can improve the delivery and efficacy of concurrently administered chemotherapy. Early-phase clinical trials have explored the combination of this compound with various chemotherapeutic agents in patients with advanced solid tumors, establishing the safety and feasibility of such approaches nih.gov.

This compound in Combination with Monoclonal Antibodies

The combination of this compound with monoclonal antibodies that target other cancer-related pathways represents another therapeutic strategy. This approach aims to achieve a synergistic anti-tumor effect by simultaneously inhibiting angiogenesis and other critical signaling pathways involved in tumor proliferation and survival.

This compound and Cetuximab

A significant clinical investigation into this combination strategy was the CO.20 trial, a phase III randomized, placebo-controlled study. This trial evaluated the efficacy of adding this compound to cetuximab in patients with metastatic, chemotherapy-refractory, wild-type K-RAS colorectal cancer ascopost.comonclive.com. Cetuximab is a monoclonal antibody that targets the epidermal growth factor receptor (EGFR).

However, the combination of this compound and cetuximab did demonstrate a statistically significant improvement in progression-free survival (PFS) and objective response rate (ORR) ascopost.comonclive.com. The median PFS was 5.0 months in the this compound group versus 3.4 months in the placebo group. The ORR was 13.6% in the combination arm compared to 7.2% in the cetuximab-alone arm onclive.com.

Efficacy Results of the CO.20 Trial: this compound plus Cetuximab vs. Placebo plus Cetuximab
Efficacy EndpointThis compound + Cetuximab (n=376)Placebo + Cetuximab (n=374)Hazard Ratio (HR) / p-value
Median Overall Survival (OS)8.8 months8.1 monthsHR = 0.88; p = 0.12
Median Progression-Free Survival (PFS)5.0 months3.4 monthsHR = 0.72; p < 0.001
Objective Response Rate (ORR)13.6%7.2%p = 0.004

This compound with Other Targeted Agents

The exploration of this compound in combination with other targeted agents is a logical step in the development of multi-targeted cancer therapies. The goal of such combinations is to inhibit multiple oncogenic signaling pathways simultaneously, which could lead to enhanced anti-tumor activity and overcome resistance mechanisms.

While specific clinical trial data on the combination of this compound with other targeted therapies like mTOR inhibitors or other tyrosine kinase inhibitors (TKIs) are limited, the BRISK-FL and BRISK-PS studies provide some insights into the use of this compound in the context of other targeted agents.

Adjuvant Settings for Anti-angiogenic Agents

The use of anti-angiogenic agents in the adjuvant setting is based on the premise that these drugs could prevent or delay tumor recurrence by inhibiting the growth of micrometastases. The idea is to target the "angiogenic switch" that is necessary for small, dormant tumors to grow and become clinically significant.

Efficacy Results of the BRISK-TA Trial: Adjuvant this compound vs. Placebo after TACE in HCC
Efficacy EndpointThis compound (n=249)Placebo (n=253)Hazard Ratio (HR) / p-value
Median Overall Survival (OS)26.4 months26.1 monthsHR = 0.90; p = 0.5280
Time to Extrahepatic Spread/Vascular Invasion (TTES/VI)HR = 0.64-
Time to Radiographic Progression (TTP)HR = 0.61-

Translational Research and Biomarker Development

Identification of Predictive Biomarkers for Brivanib Response

Identifying biomarkers that can predict a patient's response to this compound is essential for optimizing its use and improving patient outcomes. Several potential biomarkers have been investigated, including growth factor expression, circulating angiogenesis markers, serum protein levels, and metabolic profiles.

FGF Expression as a Predictive Marker

The rationale for investigating fibroblast growth factor (FGF) expression as a predictive marker for this compound stems from its role as a dual VEGFR/FGFR inhibitor. Aberrant FGF signaling is associated with tumorigenesis and can contribute to resistance to anti-VEGF therapies. aacrjournals.org Therefore, it was hypothesized that tumors with elevated FGF expression might be more sensitive to this compound.

However, a Phase II randomized discontinuation trial of this compound in patients with advanced solid tumors, including soft-tissue sarcomas (STS) and ovarian cancer, investigated FGF2 expression by immunohistochemistry as a potential predictive biomarker. The results from this trial indicated that FGF2 expression, as defined in the study protocol, was not a predictive biomarker of the efficacy of this compound. researchgate.netnih.govnih.govresearchgate.net

Circulating Biomarkers of Angiogenesis

Circulating biomarkers related to angiogenesis have been explored for their potential to predict patient outcome and monitor the effects of anti-angiogenic therapies like this compound. These biomarkers can include various angiogenic factors and circulating cells.

In a Phase II trial of this compound in recurrent or persistent endometrial cancer, exploratory translational studies included measuring multiple anti-angiogenesis biomarkers in pre- and post-treatment serum samples using a multiplex assay. nih.gov The aim was to explore if these circulating biomarkers were predictive of patient outcome. While the primary clinical/translational results were highlighted, a detailed report of the methods and analyses of these endpoints was planned for separate publication. nih.gov The practical utility of using drug-induced increases in circulating factors as surrogate biomarkers remains to be demonstrated, and their use might be confounded by increases associated with tumor resistance or escape. medscape.org Despite many biomarkers of angiogenesis being proposed and investigated, none have yet been validated for routine clinical use. medscape.org

Serum Collagen IV Levels

Serum collagen IV has been investigated as a potential pharmacodynamic and surrogate biomarker for this compound treatment. aacrjournals.orgiiarjournals.orgiiarjournals.org Collagen IV is a component of vascular basement membranes and is often elevated in the serum of patients with hepatocellular carcinoma (HCC) compared to those with chronic hepatitis or cirrhosis. aacrjournals.org

Studies have provided evidence that the mRNA expression of collagen IV correlates with tumor response following this compound exposure in preclinical models. iiarjournals.orgiiarjournals.orgaacrjournals.org A similar decrease in collagen IV levels has been detected immunohistochemically. iiarjournals.orgiiarjournals.org These findings support the proposal that collagen IV may play a significant role as a surrogate marker for this compound treatment and warrants further detailed investigation. iiarjournals.orgiiarjournals.org Collagen IV is present in vessels and blood and decreases upon commencement of treatment. iiarjournals.orgiiarjournals.org Furthermore, collagen IV is co-expressed with VEGF-R2 and may be depleted by VEGF-R2 inhibitors. iiarjournals.orgiiarjournals.org

In a Phase II study of this compound as second-line therapy in patients with advanced HCC, serum collagen IV levels were assessed. aacrjournals.org Collagen IV levels were reduced at week 3 and maintained until week 6 of this compound treatment, regardless of the patient's response to the therapy. aacrjournals.org At baseline, the median collagen IV level was 293.80 ng/mL (n=39). At week 3, the median change from baseline was -69.10 ng/mL (n=32), and at week 6, it was -71.60 ng/mL (n=29). aacrjournals.org Data from this study recapitulated the preclinical observation that this compound modulates serum collagen IV levels. aacrjournals.org However, it remains unclear if this effect is FGF mediated, and the utility of collagen IV as a predictive marker of response requires further study. aacrjournals.org

Here is a table summarizing the changes in serum Collagen IV levels observed in the Phase II HCC study:

Time PointMedian (q1, q3) Collagen IV Levels (ng/mL)nMedian (q1, q3) Change from Baseline (ng/mL)n
Baseline293.80 (195.0–459.8)39--
Week 3-32-69.10 (-143.4 to 32.8)32
Week 6-29-71.60 (-150.0 to 31.1)29

Metabolomic Profiling (e.g., 1H HR-MAS MRS for choline (B1196258) metabolite levels)

Metabolomic profiling, particularly using High-Resolution Magic Angle Spinning Magnetic Resonance Spectroscopy (HR-MAS MRS), has shown promise in characterizing the metabolic changes in tumors treated with this compound and identifying potential biomarkers of response. nih.govspandidos-publications.comnih.govresearchgate.net

Studies using 1H HR-MAS MRS have investigated the antitumor efficacy of this compound in HCC xenograft models. nih.govspandidos-publications.comresearchgate.netaltogenlabs.com These studies demonstrated that this compound treatment significantly suppressed tumor growth, inhibited angiogenesis, increased apoptosis, and inhibited cell proliferation. nih.govspandidos-publications.comaltogenlabs.com Furthermore, HR-MAS techniques revealed altered metabolic profiles in the treated groups compared to controls. nih.govspandidos-publications.comresearchgate.net Specifically, HR-MAS spectra showed a significant decrease in choline metabolite levels (including choline, phosphocholine, and glycerophosphocholine) in the treated tumors. nih.govspandidos-publications.comnih.govresearchgate.net This decrease in choline-containing metabolites correlated with decreased cell proliferation and increased apoptosis observed in histopathology. nih.govspandidos-publications.com

The decrease in choline metabolite levels following this compound treatment may be attributed to decreased cell density, aligning with histopathological findings of reduced cell proliferation and increased apoptotic cell death. spandidos-publications.com These results suggest that 1H HR-MAS MRS can provide quantitative metabolite information useful for analyzing the efficacy of this compound treatment in HCC xenografts. nih.govspandidos-publications.comresearchgate.net

Methodologies for Assessing Treatment Efficacy

Accurate assessment of treatment efficacy is crucial in clinical trials and clinical practice. Beyond traditional imaging techniques, advanced methodologies like HR-MAS MRS are being explored for their ability to provide detailed insights into the metabolic response of tumors to therapies like this compound.

High-Resolution Magic Angle Spinning Magnetic Resonance Spectroscopy (HR-MAS MRS)

High-Resolution Magic Angle Spinning Magnetic Resonance Spectroscopy (HR-MAS MRS) is an ex vivo MRS technique that allows for the analysis of metabolic profiles from intact tissue specimens. nih.govspandidos-publications.comnih.govresearchgate.netaltogenlabs.commdpi.com This technique provides detailed metabolic information that can be correlated with histopathology and is considered a promising tool for monitoring treatment-induced changes in tumors. nih.govspandidos-publications.comnih.gov

In the context of this compound, 1H HR-MAS MRS has been utilized in preclinical studies to investigate the metabolic changes in HCC xenografts following treatment. nih.govspandidos-publications.comresearchgate.netaltogenlabs.com As discussed in the metabolomic profiling section, HR-MAS MRS successfully identified significant alterations in choline metabolite levels in this compound-treated tumors, which were consistent with observed reductions in cell proliferation and increases in apoptosis. nih.govspandidos-publications.comnih.govresearchgate.net

The ability of HR-MAS MRS to provide quantitative metabolite information makes it a valuable tool for analyzing the efficacy of this compound treatment in xenograft models. nih.govspandidos-publications.comresearchgate.net The technique can serve as a complementary method to support histopathological results and has the potential for use in the clinic. nih.govspandidos-publications.comresearchgate.netaltogenlabs.com Its non-destructive nature also allows for subsequent analyses on the same tissue specimen using other techniques, which is particularly valuable when tissue availability is limited. mdpi.com

Immunohistochemistry for Cellular and Vascular Changes

Immunohistochemistry (IHC) has been utilized to assess the impact of this compound on cellular proliferation, apoptosis, and tumor vascularity in preclinical models. In studies involving human hepatocellular carcinoma (HCC) xenografts, IHC analysis revealed significant changes in key markers following this compound treatment.

Specifically, the Ki-67 labeling index, a marker of cell proliferation, was significantly decreased in this compound-treated xenografts compared to control groups. Concurrently, the percentage of cells staining positive for cleaved caspase-3, an indicator of apoptosis, was significantly increased in this compound-treated tumors, suggesting the induction of programmed cell death. spandidos-publications.comaacrjournals.orgnih.govcapes.gov.br

Furthermore, IHC using CD31 staining, a marker for endothelial cells, was employed to quantify microvessel density (MVD). Treatment with this compound led to a statistically significant reduction in mean blood MVD in patient-derived HCC xenografts, consistent with its antiangiogenic properties. aacrjournals.orgnih.govcapes.gov.br In an orthotopic mouse model of HCC, CD31 immunohistochemistry also showed a statistically significantly lower mean MVD in the this compound-treated group compared to the control group. nih.govajronline.org

IHC has also been applied in clinical translational studies. For instance, in a Phase II trial of this compound in recurrent or persistent endometrial cancer, IHC was performed on tumor slides to assess the expression of FGFR1, FGFR2, FGF1, FGF2, estrogen receptor (ER), and progesterone (B1679170) receptor (PR-A and PR-B). nih.gov

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) for Tumor Vascularity

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a noninvasive imaging technique used to assess tumor microvasculature and perfusion. It has been employed in preclinical studies to evaluate the antiangiogenic effects of this compound.

In an orthotopic mouse model of human HCC, DCE-MRI was utilized to monitor this compound-induced changes in tumor microvasculature over time. nih.govajronline.org Perfusion parameters, such as the volume transfer constant between blood plasma and the extravascular extracellular space (Ktrans) and the fractional extravascular extracellular space per unit volume of tissue (ve), were calculated. nih.govajronline.org

Studies demonstrated that in the this compound-treated group, the Ktrans and ve values decreased statistically significantly between baseline and after treatment initiation. nih.govajronline.org This decrease in Ktrans and ve is indicative of reduced tumor perfusion and vascular permeability, aligning with the expected antiangiogenic effects of this compound. nih.govajronline.org The significant difference in these parameters between the this compound-treated and control groups further supported the ability of DCE-MRI to noninvasively monitor this compound-induced changes in tumor microvasculature. nih.govajronline.org These DCE-MRI findings correlated with the reduction in MVD observed through CD31 immunohistochemistry in the same study. nih.govajronline.org

Investigating Mechanisms of Adverse Events through Translational Approaches

Translational research has also sought to understand the mechanisms underlying adverse events associated with this compound treatment, such as hypertension. Metabolomic profiling has emerged as a tool to investigate the biochemical changes associated with this toxicity.

This compound-induced Hypertension and Circulating Metabolome

To gain insight into the pathogenesis of this compound-induced hypertension, studies have investigated changes in the circulating metabolome in patients receiving this compound. nih.govresearchgate.netnih.govresearchgate.net In a study involving patients with metastatic colorectal cancer treated with this compound, plasma samples were collected at baseline and after treatment initiation for metabolomic analysis using gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.netnih.gov

This analysis identified a significant number of metabolites in the plasma samples. nih.govresearchgate.netnih.govresearchgate.net By comparing changes in metabolite levels from baseline to 12 weeks after treatment initiation in patients who developed Grade 2 or worse hypertension versus those who did not, researchers identified specific metabolomic features associated with this compound-induced hypertension. nih.govresearchgate.netnih.govscholaris.ca

A total of 29 metabolites were found to change with treatment and distinguish patients with and without treatment-induced hypertension. nih.govresearchgate.netnih.govresearchgate.net An orthogonal partial least squares discriminant analysis (OPLS-DA) model based on these metabolomic changes was developed, which demonstrated significance and robustness in distinguishing the two groups. nih.govresearchgate.netnih.govresearchgate.net

Notable metabolomic features identified in this analysis were previously reported in the context of pre-eclampsia and associated with vasoconstriction, suggesting potential mechanisms contributing to this compound-induced hypertension. researchgate.netnih.govresearchgate.net These findings indicate that changes in the circulating metabolome are associated with the development of worsening this compound-induced hypertension and may be valuable in future efforts to characterize this toxicity. nih.govresearchgate.netnih.govresearchgate.net

Metabolomic Features Associated with this compound-Induced Hypertension

Metabolite GroupAssociation
Identified Metabolites29 metabolites changed and distinguished patients with/without hypertension nih.govresearchgate.netnih.govresearchgate.net
Notable FeaturesPreviously reported in pre-eclampsia; Associated with vasoconstriction researchgate.netnih.govresearchgate.net

Future Directions in Brivanib Research

Exploring Broader Therapeutic Applications Beyond Oncology

Beyond its primary focus in cancer treatment, the biological activities of brivanib, particularly its inhibitory effects on key growth factor receptors involved in angiogenesis and cell proliferation, suggest potential applications in non-oncological conditions. Diseases associated with aberrant signal transduction pathways operating through growth factors and anti-angiogenesis receptors like VEGFR-2 represent potential areas for exploration newdrugapprovals.org.

Potential in Liver Fibrosis Treatment

Liver fibrosis, a chronic condition characterized by the excessive accumulation of fibrous tissue in the liver, is a significant area where this compound's potential is being investigated. Tyrosine kinases, including VEGFR, platelet-derived growth factor receptor (PDGFR), and FGFR kinases, are recognized as central mediators in collagen production, a key process in liver fibrogenesis frontiersin.org. Given that this compound inhibits both VEGFR and FGFR signaling, it has been hypothesized to have anti-fibrotic effects plos.orgnih.gov.

Preclinical studies in various experimental models of liver fibrosis have provided evidence supporting this potential. In mouse models of fibrosis induced by bile duct ligation (BDL), chronic carbon tetrachloride (CCl4), and chronic thioacetamide (B46855) (TAA) administration, treatment with this compound resulted in reduced liver fibrosis plos.orgnih.govresearchgate.netnih.gov. Histological analysis showed decreased Sirius red and Masson's trichrome staining, indicating reduced collagen deposition plos.orgnih.gov. Furthermore, this compound treatment led to decreased expression of collagen Iα1 and α-smooth muscle actin in the liver, markers associated with fibrosis plos.orgnih.govresearchgate.netnih.gov.

In vitro studies using human hepatic stellate cells (HSCs), key players in liver fibrosis, demonstrated that this compound decreased HSC proliferation induced by PDGF, VEGF, and FGF plos.orgnih.govnih.gov. This compound also reduced stellate cell viability and inhibited the phosphorylation of the PDGF receptor induced by PDGF-BB plos.orgnih.govnih.gov. These findings suggest that this compound may exert its anti-fibrotic effects by inhibiting multiple signaling pathways involved in HSC activation and proliferation plos.org.

While these preclinical results are promising, further research is needed to fully understand the mechanisms and evaluate the clinical potential of this compound in treating liver fibrosis.

Strategies for Overcoming Resistance to Multikinase Inhibitors

A significant challenge in the use of multikinase inhibitors like this compound is the development of resistance. Tumors can develop intrinsic or acquired resistance to anti-angiogenic drugs iiarjournals.org. Preclinical studies have begun to elucidate the mechanisms underlying such resistance.

Four mechanisms of resistance to anti-angiogenic agents have been identified: (i) up-regulation of basic fibroblast growth factor (bFGF), (ii) overexpression of matrix metalloproteinase 9 (MMP-9), (iii) increased levels of stromal cell-derived factor SDF-1α, and (iv) hypoxia-inducible factor (HIF)-1α-induced recruitment of bone marrow-derived CD45+ myeloid cells iiarjournals.org. Resistance to VEGF blockade can involve vascular re-growth mediated in part by pro-angiogenic ligands of the FGF family, suggesting that targeting alternative signaling circuits like FGF may help counteract resistance taylorandfrancis.comiiarjournals.orgnih.gov.

In the context of hepatocellular carcinoma (HCC), resistance mechanisms to tyrosine kinase inhibitors (TKIs) are being investigated. Acquired resistance to sorafenib (B1663141), another multikinase inhibitor used in HCC, can involve the activation of compensatory pathways such as PI3K/Akt and JAK-STAT pathways, tumor hypoxia, and epithelial-mesenchymal transition nih.gov. Cancer stem cells (CSCs) have also been implicated in resistance, with sorafenib-resistant tumors showing enrichment of CSCs and activation of IGF and FGF signaling pathways mdpi.com. Preclinical studies have shown that this compound, as an FGFR inhibitor, significantly reduced tumor growth and increased survival in sorafenib-resistant HCC mice by down-regulating AKT and ERK signaling pathways portlandpress.com.

Strategies to overcome resistance include targeting these alternative or compensatory pathways. The dual targeting of both VEGF and FGF pathways by this compound is hypothesized to potentially delay the emergence of resistance that might arise from targeting only one pathway taylorandfrancis.comiiarjournals.orgnih.govaacrjournals.org. Preclinical studies in mouse models of pancreatic neuroendocrine tumors (PNET) developing adaptive resistance to VEGF inhibition showed that this compound was active both as a first-line treatment and in the second-line setting following failure of VEGF pathway inhibitors aacrjournals.orgnih.gov.

Optimizing Combination Therapies

Optimizing combination therapies is a key area of future research for this compound to potentially enhance efficacy and overcome resistance. The rationale for combination approaches often involves targeting multiple pathways involved in tumor growth, angiogenesis, and survival thieme-connect.com.

Combinations with other targeted therapies are also being explored. A phase II clinical trial is evaluating the combination of niraparib (B1663559) and this compound in recurrent, metastatic, or persistent cervical cancer ascopubs.org. Preclinical studies suggest that combining agents targeting different molecular pathways, such as inhibiting both VEGF and FGF signaling with this compound and targeting other pathways, could lead to improved outcomes iiarjournals.orgaacrjournals.orgthieme-connect.com.

Despite some disappointing results in past clinical trials of this compound combinations, the concept of multi-targeting remains relevant, and future research will likely focus on identifying rational combinations based on a deeper understanding of tumor biology and resistance mechanisms.

Precision Medicine Approaches and Patient Selection

The application of precision medicine approaches and improved patient selection are crucial for maximizing the potential benefit of targeted therapies like this compound. Given the heterogeneity of cancers, particularly HCC, tailoring treatment based on the molecular characteristics of a patient's tumor is essential mdpi.commdpi.com.

Identifying suitable biomarkers that can predict response to this compound is an important area of research iiarjournals.org. Preclinical data suggests that this compound's effect might be more pronounced in tumors expressing FGFR1/2 amegroups.cn. In the phase I study combining this compound with cetuximab, patients with FGF expression showed longer progression-free survival iiarjournals.org. This highlights the potential for FGF pathway activation or related markers to serve as predictive biomarkers for this compound sensitivity.

Genomic profiling holds promise for guiding precision medicine applications and optimizing patient selection for TKIs wjgnet.com. The selection of patients who would gain the greatest advantage from this compound or this compound-based combinations should ideally be based on their genetic backgrounds and the specific signaling pathways driving their cancer wjgnet.com. Understanding the mechanisms of resistance, including genetic mutations and alterations in signaling pathways, can also inform patient selection and help identify those who are more likely to respond or benefit from specific combination strategies mdpi.commdpi.com.

Q & A

Q. What are the primary pharmacological targets of Brivanib, and how do they influence its mechanism of action in cancer therapy?

this compound is a dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR), targeting angiogenesis and tumor microenvironment modulation. Preclinical studies in xenograft models (e.g., breast, colon, and lung cancers) demonstrated dose-dependent tumor growth inhibition, suggesting that co-inhibition of VEGF and FGF pathways may overcome resistance mechanisms seen with single-target agents . Crosstalk between these pathways is critical, as FGFR activation can compensate for VEGF inhibition, driving tumor progression .

Q. How do preclinical models inform the selection of this compound dosing regimens in early-phase clinical trials?

Preclinical studies in transgenic mouse models (e.g., RIP-Tag2) and xenografts (e.g., HCT/VM46 colon cancer) established dose-response relationships, guiding initial clinical dosing. For example, tumor growth inhibition in these models correlated with plasma concentrations achievable in humans, supporting the selection of 800 mg/day oral dosing in phase I trials. However, interspecies metabolic differences necessitate pharmacokinetic bridging studies to optimize dosing schedules .

Advanced Research Questions

Q. What methodological considerations are critical when designing randomized phase III trials to evaluate this compound’s efficacy in hepatocellular carcinoma (HCC), particularly in comparison to sorafenib?

Key considerations include:

  • Endpoint selection : Prioritizing overall survival (OS) over progression-free survival (PFS), as this compound’s phase III trials (BRISK-FL and BRISK-PS) showed no OS benefit despite PFS improvements, likely due to crossover effects or post-progression therapies .
  • Patient stratification : Differentiating between treatment-naïve and second-line cohorts, as this compound’s OS was not reached in sorafenib-refractory patients, suggesting potential utility in specific subpopulations .
  • Toxicity management : Proactively monitoring hypertension (16% grade ≥2 incidence) and fatigue, with protocol-defined dose modifications .

Q. How can researchers resolve contradictions between this compound’s PFS benefits and lack of OS improvement in advanced HCC trials?

Post-hoc analyses should explore:

  • Biomarker-driven subgroups : FGFR/VEGFR expression levels may identify patients more likely to derive OS benefits.
  • Crossover effects : In the BRISK-PS trial, 50% of placebo-arm patients received subsequent this compound, potentially diluting OS differences .
  • Composite endpoints : Combining PFS with quality-of-life (QoL) metrics, as this compound’s toxicity profile (e.g., fatigue) may offset PFS gains .

Q. What strategies are recommended for mitigating dose-limiting toxicities (e.g., hypertension, fatigue) in this compound clinical trials without compromising antitumor efficacy?

  • Prophylactic interventions : Early antihypertensive therapy (e.g., ACE inhibitors) reduced grade ≥2 hypertension from 16% to <10% in later-phase trials .
  • Intermittent dosing : Preclinical data suggest that pulsed dosing maintains efficacy while reducing cumulative toxicity, though clinical validation is needed .

Q. How should researchers approach the integration of this compound into combination therapies with existing targeted agents (e.g., cetuximab), considering both mechanistic synergies and overlapping toxicities?

The phase III trial combining this compound with cetuximab in colorectal cancer highlights:

  • Synergy potential : Dual VEGF/FGFR inhibition may enhance EGFR-targeted therapy by blocking compensatory angiogenic pathways.
  • Toxicity escalation : The combination increased grade ≥3 adverse events (78% vs. 53% with cetuximab alone), necessitating rigorous safety monitoring and patient selection based on performance status .

Q. What statistical approaches are most appropriate for analyzing quality-of-life (QoL) data in this compound trials where treatment-related toxicities may confound survival outcomes?

Time-to-deterioration analysis (e.g., time to QoL decline by ≥10 points on EORTC-QLQ-C30) is preferred over cross-sectional comparisons. In this compound trials, accelerated QoL deterioration correlated with fatigue and gastrointestinal toxicities, requiring longitudinal mixed-effects models to adjust for dropout bias .

Q. How do preclinical findings from transgenic mouse models (e.g., RIP-Tag2) translate into clinically relevant endpoints for this compound monotherapy evaluation?

Preclinical endpoints like tumor growth inhibition in RIP-Tag2 models (40–60% reduction vs. controls) should align with clinical metrics such as PFS and RECIST response rates. However, murine models often underestimate immune-mediated effects, necessitating humanized models for translational validation .

Methodological Resources

  • For trial design: Refer to the BRISK-FL/PS protocols for HCC .
  • For toxicity management: Consult phase II GOG studies in cervical cancer (NCT01267253) .
  • For preclinical translation: Review RIP-Tag2 model methodologies from Clinical Cancer Research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brivanib
Reactant of Route 2
Reactant of Route 2
Brivanib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.